11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one

Medicinal Chemistry Structure-Activity Relationship Quinazolinone Inhibitors

11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one (CAS 1022600-91-4, MFCD00171148) is a spirocyclic dihydroquinazolinone featuring a tert-butyl-substituted cyclohexane ring fused to a quinazolin-4(1H)-one core at the 2-position. With a molecular formula of C17H24N2O and a molecular weight of 272.39 g/mol, this compound belongs to the broader class of spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffolds that have demonstrated diverse biological activities including anti-inflammatory, analgesic, PARP-1 inhibitory, and DPP-4 inhibitory properties.

Molecular Formula C17H24N2O
Molecular Weight 272.392
CAS No. 1022600-91-4
Cat. No. B2841645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one
CAS1022600-91-4
Molecular FormulaC17H24N2O
Molecular Weight272.392
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C17H24N2O/c1-16(2,3)12-8-10-17(11-9-12)18-14-7-5-4-6-13(14)15(20)19-17/h4-7,12,18H,8-11H2,1-3H3,(H,19,20)
InChIKeyVIUNZUHKIQPEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one (CAS 1022600-91-4) as a Spirocyclic Quinazolinone Scaffold


11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one (CAS 1022600-91-4, MFCD00171148) is a spirocyclic dihydroquinazolinone featuring a tert-butyl-substituted cyclohexane ring fused to a quinazolin-4(1H)-one core at the 2-position . With a molecular formula of C17H24N2O and a molecular weight of 272.39 g/mol, this compound belongs to the broader class of spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffolds that have demonstrated diverse biological activities including anti-inflammatory, analgesic, PARP-1 inhibitory, and DPP-4 inhibitory properties [1]. The tert-butyl substituent on the cyclohexane ring introduces conformational bias that can influence binding selectivity and potency in medicinal chemistry applications [2].

Why Generic Spiroquinazolinone Substitution Fails for 11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one


The spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one scaffold is highly sensitive to substitution patterns, and simple in-class interchange without considering the tert-butyl substituent leads to significant alterations in conformational preference, potency, and synthetic accessibility. In a structure-activity relationship (SAR) study of related dihydroquinazolinones, increasing the size of the aliphatic substituent to tert-butyl yielded the most potent analog in the series, demonstrating that substituent bulk is a critical determinant of biological activity [1]. Furthermore, the 4-tert-butylcyclohexanone-derived spirocyclic framework exhibits distinct stereochemical outcomes in cyclocondensation reactions compared to unsubstituted cyclohexanone analogs, affecting both product purity and yield profiles [2]. Substituting this compound with an unsubstituted spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (e.g., CAS 950-31-2) eliminates the steric and conformational features conferred by the tert-butyl group, which are essential for the enhanced potency observed in related quinazolinone series.

Quantitative Evidence Guide: Differentiation of 11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one from Structural Analogs


Tert-Butyl Substituent Confers Maximum Potency in Dihydroquinazolinone SAR Series

In a systematic SAR study of 2,3-dihydroquinazolin-4(1H)-one derivatives, increasing the aliphatic substituent size from smaller alkyl groups to tert-butyl resulted in the most potent analog within the evaluated series [1]. This finding establishes a clear structure-activity trend where the tert-butyl group provides optimal steric bulk for target engagement, directly informing the procurement rationale for CAS 1022600-91-4 as the tert-butyl-bearing member of this spirocyclic class. The comparator is the unsubstituted or smaller-alkyl analogs within the same dihydroquinazolinone series.

Medicinal Chemistry Structure-Activity Relationship Quinazolinone Inhibitors

Cytotoxic Activity of 4t-CHQ Derivative Against Leukemia Stem-Like KG1-a Cells

The benzenesulfonamide derivative 4t-CHQ (N-(4-tert-butyl-4'-oxo-1'H-spiro[cyclohexane-1,2'-quinazoline]-3'(4'H)-yl)-4-methylbenzenesulfonamide), which shares the identical spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one core with a tert-butyl substituent at the 4-position of the cyclohexane ring, demonstrated an IC50 of 131.3 μM against KG1-a leukemia stem-like cells after 72-hour incubation [1]. The compound induced G0/G1 cell cycle arrest and triggered apoptosis through down-regulation of survivin and Bcl-2 proteins, with enhancement of the Bax/Bcl-2 expression ratio. This provides direct quantitative evidence that the tert-butyl-bearing spiroquinazolinone core is a viable scaffold for developing anti-leukemic agents, with the tert-butyl group contributing to the molecule's biological activity.

Cancer Research Leukemia Apoptosis

Spiro Cyclohexane-1,2'-Quinazoline Scaffold Demonstrates 10²-10³ Fold Superior DPP-4 Inhibition vs. Linagliptin

A series of spiro cyclohexane-1,2'-quinazoline derivatives, designed based on the linagliptin pharmacophore, exhibited DPP-4 enzyme inhibition with IC50 values ranging from 0.0005 to 0.0089 nM, representing a 10²-10³ fold improvement in potency compared to the reference drug linagliptin (IC50 = 0.77 nM) [1]. In vivo oral hypoglycemic activity assays further revealed that most tested candidates were more potent than sitagliptin with rapid onset and 24-hour duration of action. Selected derivatives (compounds 11, 16, 18a, 23) showed mild CYP3A4 inhibition (IC50 > 210 μM) and acute toxicity LD50 > 1.9 g/kg. While CAS 1022600-91-4 itself is not among the final compounds tested, it represents the core spirocyclic scaffold upon which these highly potent DPP-4 inhibitors were constructed.

Diabetes DPP-4 Inhibition Type 2 Diabetes Mellitus

Green Synthetic Accessibility via Tannic Acid-Catalyzed One-Pot Cyclocondensation

The tert-butyl-substituted spiroquinazolinone scaffold, including 4-(tert-butyl)-3'-phenyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one (a direct N-phenyl derivative of CAS 1022600-91-4), has been synthesized via a metal-free, one-pot three-component cyclocondensation using isatoic anhydride, 4-tert-butylcyclohexanone, and aniline derivatives catalyzed by tannic acid (5 mol%) in aqueous ethanol under reflux [1]. The reaction proceeds rapidly (10-30 minutes) and provides diversely functionalized spiroquinazolinones in good to excellent yields. This green protocol avoids harmful mineral acids and toxic transition metal catalysts, offering a sustainable synthetic route. In contrast, unsubstituted cyclohexanone-derived spiroquinazolinones may exhibit different reactivity profiles in cyclocondensation due to the absence of the tert-butyl group's steric and electronic influence on the ketone carbonyl reactivity.

Green Chemistry Synthetic Methodology Spiroquinazolinone Synthesis

High-Value Application Scenarios for 11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one in Drug Discovery and Chemical Biology


Scaffold for DPP-4 Inhibitor Lead Optimization in Type 2 Diabetes Programs

Based on the demonstrated 10²-10³ fold potency enhancement of spiro cyclohexane-1,2'-quinazoline derivatives over linagliptin in DPP-4 enzyme assays [1], CAS 1022600-91-4 serves as a strategic core intermediate for constructing focused libraries of DPP-4 inhibitors. The tert-butyl substituent provides conformational pre-organization that can be exploited to optimize binding interactions within the DPP-4 active site. Researchers can functionalize the quinazolinone nitrogen (position 3') and the aromatic ring to generate analogs with the goal of matching or exceeding the sub-picomolar IC50 values reported for the most potent derivatives in this series (IC50: 0.0005-0.0089 nM).

Anti-Leukemic Agent Development via Spiroquinazolinone Derivatization

The demonstrated cytotoxic activity of 4t-CHQ (IC50 = 131.3 μM against KG1-a leukemia stem-like cells) with mechanistic evidence of G0/G1 arrest and apoptosis induction through survivin/Bcl-2 modulation [1] validates the tert-butyl-spiroquinazolinone core as a viable starting point for anti-leukemic drug discovery. CAS 1022600-91-4 can be derivatized at the 3'-position with various sulfonamide, amide, or alkyl groups to explore structure-activity relationships aimed at improving potency beyond the 131.3 μM benchmark while maintaining the favorable apoptosis-inducing mechanism.

Green Chemistry-Based Parallel Synthesis of Spiroquinazolinone Libraries

The tannic acid-catalyzed one-pot three-component cyclocondensation methodology [1] enables rapid, environmentally benign synthesis of spiroquinazolinone derivatives from 4-tert-butylcyclohexanone. This protocol is amenable to parallel synthesis and library production, allowing medicinal chemistry groups to generate diverse compound collections using various aniline or amine building blocks. The short reaction times (10-30 min), low catalyst loading (5 mol%), and use of aqueous ethanol as a green solvent make this approach both cost-effective and aligned with sustainability goals in industrial research settings.

PARP-1 Inhibitor and Anti-Inflammatory Research Applications

The spiro[(2H,3H)quinazoline-2,1'-cyclohexan]-4(1H)-one scaffold has been validated as a new class of effective PARP-1 inhibitors with anti-proliferative activity against human breast carcinoma MCF-7 cells [1] and as anti-inflammatory/analgesic agents with superior gastrointestinal safety profiles compared to indomethacin in experimental rats [2]. CAS 1022600-91-4, bearing the tert-butyl group that maximizes potency in related quinazolinone series [3], is well-positioned as a key intermediate for exploring dual PARP-1/anti-inflammatory activity. The tert-butyl group's steric influence may enhance selectivity for specific biological targets within these therapeutic areas.

Quote Request

Request a Quote for 11-(Tert-butyl)spiro[1,2,3-trihydroquinazoline-2,4'-cyclohexane]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.